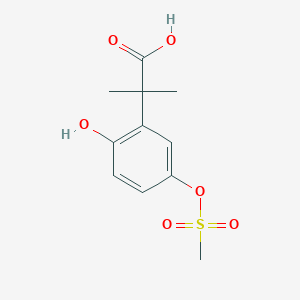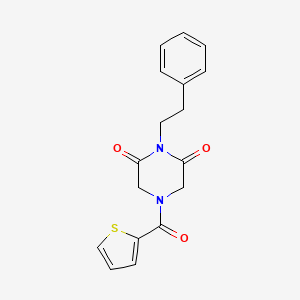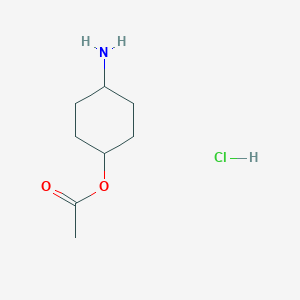![molecular formula C6H12N2O4 B13419964 [(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea](/img/structure/B13419964.png)
[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea is a compound that belongs to the class of organic compounds known as pentoses. These are monosaccharides in which the carbohydrate moiety contains five carbon atoms. This compound is notable for its unique structure, which includes a tetrahydrofuran ring with hydroxyl and hydroxymethyl groups, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea typically involves the reaction of a suitable precursor with urea under controlled conditions. One common method involves the use of 4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl as a starting material, which is then reacted with urea in the presence of a catalyst to form the desired compound. The reaction conditions often include a temperature range of 50-100°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps such as crystallization or chromatography to obtain the compound in high purity.
化学反応の分析
Types of Reactions
[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.
科学的研究の応用
[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as an inhibitor of specific enzymes.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of [(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and hydroxymethyl groups play a crucial role in these interactions, often forming hydrogen bonds with the active sites of enzymes. This can lead to inhibition or activation of the enzyme, depending on the specific context.
類似化合物との比較
[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea can be compared with other similar compounds, such as:
Tetrahydrouridine: A compound with a similar tetrahydrofuran ring structure, used as an inhibitor of cytidine deaminase.
5-fluorouridine: Another nucleoside analog with a pyrimidine base, used in cancer treatment.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
特性
分子式 |
C6H12N2O4 |
|---|---|
分子量 |
176.17 g/mol |
IUPAC名 |
[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea |
InChI |
InChI=1S/C6H12N2O4/c7-6(11)8-5-1-3(10)4(2-9)12-5/h3-5,9-10H,1-2H2,(H3,7,8,11)/t3-,4+,5?/m0/s1 |
InChIキー |
QPADYGQDEFABBT-PYHARJCCSA-N |
異性体SMILES |
C1[C@@H]([C@H](OC1NC(=O)N)CO)O |
正規SMILES |
C1C(C(OC1NC(=O)N)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-6-chloro-8-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13419893.png)
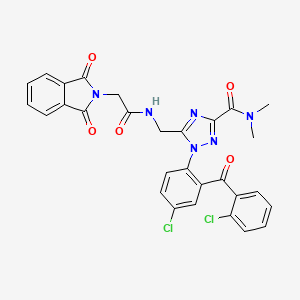
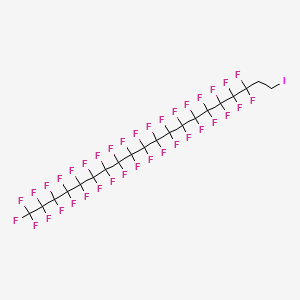
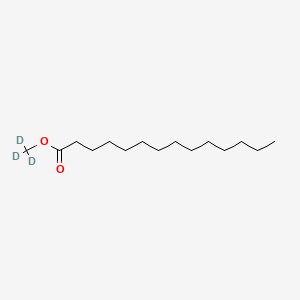
![[[(2R,3S,4R,5R)-5-(6-amino-2-methylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13419920.png)

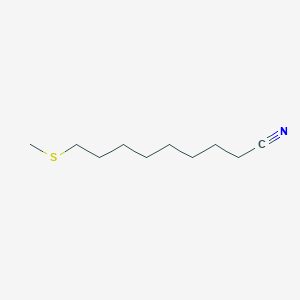
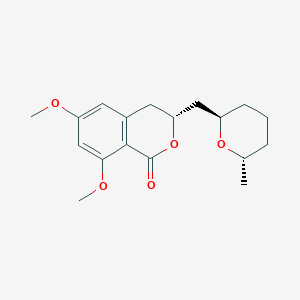

![Bn(-2)[Bn(-3)][Bn(-4)]Fuc(a1-2)[Bn(-3)][Bn(-4)][Bn(-6)]Gal(b1-4)[Bn(-2)[Bn(-3)][Bn(-4)]Fuc(a1-3)][Bn(-6)]GlcNAc-O-Bn](/img/structure/B13419943.png)
